- Synthesis and structure elucidation of coumarinolignansJournal of Chemical Research, 1988, (12), 396-7,
Cas no 84575-10-0 (9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-)
84575-10-0 structure
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Properties
Names and Identifiers
-
- 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-
- (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-met hoxy-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one
- 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydr...
- 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-r
- CLEOMISCOSIN C
- aquayayamycin
- aquillochin
- Urdamycinone A
- [ "Aquillochin" ]
- 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-, trans-(±)- (ZCI)
- rel-(2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
- 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-, trans-
- (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one
- (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
- 1ST182426
- CS-0023913
- HY-N3596
- CleomiscosinC
- SCHEMBL4545353
- CHEMBL465491
- AKOS032948612
- 84575-10-0
- FS-9090
- DA-62387
- (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano(3,2-h)(1,4)benzodioxin-9-one
- +Expand
-
- GZXPCBAETDEQAX-CRAIPNDOSA-N
- 1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
- O(C1C=C2C=CC(OC2=C2O[C@@H]([C@@H](C3C=C(OC)C(O)=C(OC)C=3)OC=12)CO)=O)C
Computed Properties
- 416.11100
- 2
- 9
- 5
- 416.11073221g/mol
- 30
- 626
- 0
- 2
- 0
- 0
- 0
- 1
- 1.342
- 113Ų
Experimental Properties
- 2.39780
- 116.82000
- 647.8±55.0 °C at 760 mmHg
- 0.0±2.0 mmHg at 25°C
- 229.9±25.0 °C
- Powder
- 1.4±0.1 g/cm3
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Price
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O)
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Reference
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Chemical & Pharmaceutical Bulletin,
1988,
36(10),
3833-7
,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
2.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Reference
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Chemical & Pharmaceutical Bulletin,
1988,
36(10),
3833-7
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
2.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
2.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
3.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Reference
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Chemical & Pharmaceutical Bulletin,
1988,
36(10),
3833-7
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Reference
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Chemical & Pharmaceutical Bulletin,
1988,
36(10),
3833-7
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
3.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
4.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
3.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
4.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
3.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
4.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
5.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
3.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
4.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
5.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile
3.1 Reagents: Hydrochloric acid Solvents: Methanol
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
2.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile
3.1 Reagents: Hydrochloric acid Solvents: Methanol
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Reference
Total synthesis of coumarinolignans, aquillochin (cleomiscosin C) and cleomiscosin D
Chemical & Pharmaceutical Bulletin,
1988,
36(10),
3833-7
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
2.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
2.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
4.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
5.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
6.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
2.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
3.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
4.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
5.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
6.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
2.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
3.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
3.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
5.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
6.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
7.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
3.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
3.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
4.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
5.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
6.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
7.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
2.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
3.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
4.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
4.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
6.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
7.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
8.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
3.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
4.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
4.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
5.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
6.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
7.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
8.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
3.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
4.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
5.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
5.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
6.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
7.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
8.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
9.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
3.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
4.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
5.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
5.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
6.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
7.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
8.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
9.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
2.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
4.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
5.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
6.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
6.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
7.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
8.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
8.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
9.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
10.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
4.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
5.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
6.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
6.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
7.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
8.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
8.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
9.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
10.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
5.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
6.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
7.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
7.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
8.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
9.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
9.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
10.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
11.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
3.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
5.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
6.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
7.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
7.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
8.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
9.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
9.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
10.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
11.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
4.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
6.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
7.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
8.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
8.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
9.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
10.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
10.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
11.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
12.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
4.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
6.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
7.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
8.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
8.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
9.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
10.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
10.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
11.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
12.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
5.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
7.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
8.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
9.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
9.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
10.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
11.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
11.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
12.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
13.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
5.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
7.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
8.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
9.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
9.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
10.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
11.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
11.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
12.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
13.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
4.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
5.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
6.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
8.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
9.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
10.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
10.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
11.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
12.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
12.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
13.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
14.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
4.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
5.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
6.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
8.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
9.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
10.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
10.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
11.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
12.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
12.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
13.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
14.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
Reference
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Tetrahedron Letters,
2008,
49(29-30),
4516-4518
,
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Raw materials
- 2H-1-Benzopyran-2-one, 8-hydroxy-6-methoxy-7-(methoxymethoxy)-
- Ethylene Glycol, Dehydrated
- 2H-1-Benzopyran-2-one, 8-[(1R,2R)-2-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-2-hydroxy-1-(hydroxymethyl)ethoxy]-7-hydroxy-6-methoxy-, rel-
- (Carbomethoxymethylene)triphenylphosphorane
- NA
- Sinapyl Alcohol (>85%)
- Fraxetin
- 4-[(1E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-2,6-dimethoxyphenol
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Preparation Products
9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:84575-10-0)
TANG SI LEI
15026964105
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9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel- Related Literature
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:84575-10-0)9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one,2,3- dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)- 2-(hydroxymethyl)-5-methoxy-,(2R,3R)-rel-
99%
5mg
802